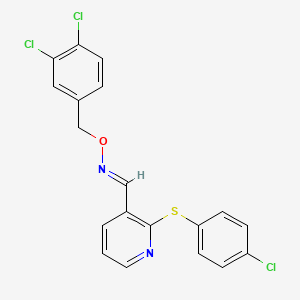

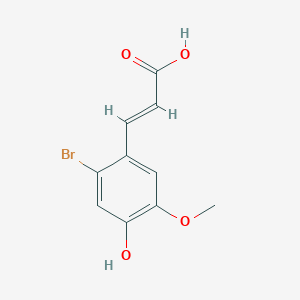

N-benzyl-N'-(4-ethoxyphenyl)ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-benzyl-N'-(4-ethoxyphenyl)ethanediamide involves a regioselective reaction process. Specifically, the synthesis of N1-benzyl-N2-(4-nitrophenyl)ethanediamide is achieved through the reaction with dialkyl acetylenedicarboxylates or alkyl propiolates in the presence of triphenylphosphine. This reaction yields products such as dialkyl 4-benzylamino-1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates or alkyl 4-benzylamino-1-(4-nitrophenyl)-2-oxo-5-pyrrolidinecarboxylates with good efficiency . Although the target compound N-benzyl-N'-(4-ethoxyphenyl)ethanediamide is not directly synthesized in the provided papers, the methods described could potentially be adapted for its synthesis by modifying the functional groups attached to the ethanediamide backbone.

Molecular Structure Analysis

The molecular structure of compounds similar to N-benzyl-N'-(4-ethoxyphenyl)ethanediamide can significantly influence their mesomorphic properties. For instance, the introduction of an ethylene bridge (–CH2CH2–) in the compound A series results in a change from enantiotropic nematic phases to monotropic nematic phases after hydrogenation . This suggests that the molecular structure, particularly the presence of flexible or rigid segments, can have a profound effect on the physical properties of the compounds. The ethoxy group in N-benzyl-N'-(4-ethoxyphenyl)ethanediamide would likely contribute to the compound's mesomorphic behavior due to its influence on the molecule's polarity and steric hindrance.

Chemical Reactions Analysis

The chemical reactions involving compounds structurally related to N-benzyl-N'-(4-ethoxyphenyl)ethanediamide demonstrate a high degree of selectivity. The regioselective reaction mentioned in paper indicates that the position of substituents on the ethanediamide moiety can be controlled, which is crucial for the synthesis of compounds with specific desired properties. The transformation of compound A into its ethane derivative via hydrogenation using a palladium catalyst (Pd/C) also highlights the ability to manipulate the molecular structure through chemical reactions, which could be applied to modify the properties of N-benzyl-N'-(4-ethoxyphenyl)ethanediamide .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of N-benzyl-N'-(4-ethoxyphenyl)ethanediamide, they do provide insights into the properties of structurally related compounds. For example, the high clearing points of the compound A series suggest that similar compounds might also exhibit high thermal stability . The mesomorphic properties, such as the phase behavior of these compounds, are influenced by the molecular structure, indicating that N-benzyl-N'-(4-ethoxyphenyl)ethanediamide may also display unique mesomorphic properties depending on its precise molecular configuration. The regioselective reactions and the potential for high yields in synthesis imply that N-benzyl-N'-(4-ethoxyphenyl)ethanediamide could be produced efficiently and with a degree of predictability in its properties .

Scientific Research Applications

Pharmacology and Toxicology

- Detection and Quantification of Psychoactive Substances : A study focused on the determination of 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), a derivative of N-benzyl phenethylamines, highlighting the development of a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for its detection and quantification in cases of severe intoxication (Poklis et al., 2014).

Materials Science

- Polymer Synthesis : Research into dendritic macromolecules utilized benzylic bromide condensation, demonstrating a novel approach to creating polymers with controlled molecular architecture through a convergent growth approach based on dendritic fragments (Hawker & Fréchet, 1990).

Organic Chemistry

- Synthetic Applications : A study detailed the regioselective reaction of N1-benzyl-N2-(4-nitrophenyl)ethanediamide with acetylenic esters, showcasing the synthesis of various organic compounds through a process that leads to pyrrole derivatives, demonstrating the versatility of N-benzyl-N'-(4-ethoxyphenyl)ethanediamide in synthetic chemistry (Yavari et al., 2005).

properties

IUPAC Name |

N-benzyl-N'-(4-ethoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-2-22-15-10-8-14(9-11-15)19-17(21)16(20)18-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRVNODQJYRODL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N'-(4-ethoxyphenyl)ethanediamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,7-trimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2545880.png)

![11-(4-Butoxyphenyl)-5-{[(2-chloro-4-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2545882.png)

![3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2545883.png)

![6-((2,4-dichlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2545887.png)

![N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2545890.png)

![(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione](/img/structure/B2545892.png)

![(5R,8S)-10-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2545894.png)

![5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2545898.png)

![3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2545899.png)